N-acil-feniluree

N-Acyl-Phenylureas are a class of compounds that contain an acyl group attached to a phenyl ring through a urea moiety. These molecules have diverse applications in various fields due to their unique chemical properties and structural characteristics.

Structurally, these compounds feature an aromatic phenyl ring linked via a carbonyl group (acyl) to the nitrogen atom of a urea moiety. The acyl group can vary widely, providing flexibility in functional groups that can include hydroxyl, amine, or ester functionalities among others. This diversity allows N-acyl-phenylureas to exhibit a range of biological activities, making them useful as potential pharmaceuticals and agrochemicals.

In the context of pharmaceutical applications, these compounds often show promising activity against various pathogenic microorganisms due to their ability to inhibit key enzymes involved in microbial metabolism. Additionally, they can act as analgesics or anti-inflammatory agents by modulating pain pathways.

For agricultural purposes, N-acyl-phenylureas have been explored for their potential herbicidal effects. Their selective toxicity towards plants and broad-spectrum activity against weeds make them a promising class of agrochemicals. Furthermore, due to their stability and ease of synthesis, these compounds can be modified to enhance their efficacy in various applications.

Overall, N-acyl-phenylureas represent an important family of molecules with significant potential in both medical and agricultural sectors.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

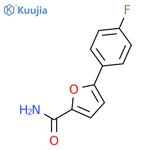

|

Propanamide, N-[(phenylamino)carbonyl]- | 91146-49-5 | C10H12N2O2 |

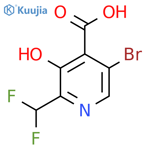

|

Glycogen Phosphorylase Inhibitor | 648926-15-2 | C17H15ClF2N4O4 |

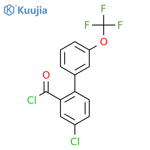

|

3-benzoyl-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea | 325703-00-2 | C15H11F3N2O2S |

Letteratura correlata

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

5. Book reviews

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati